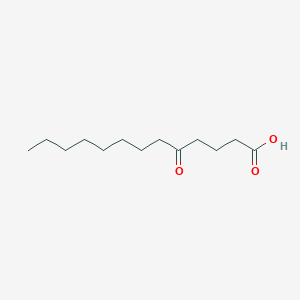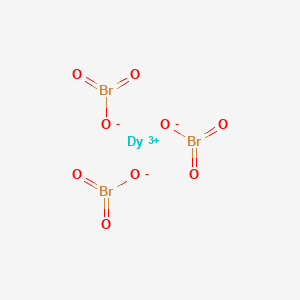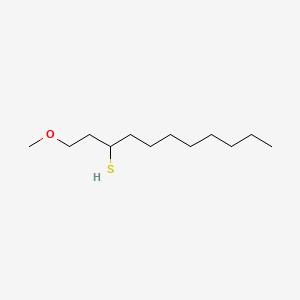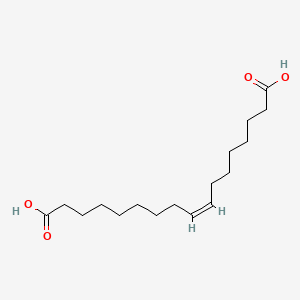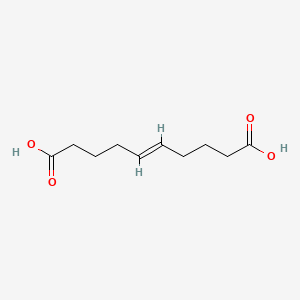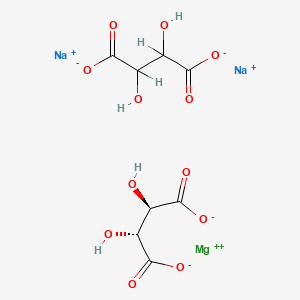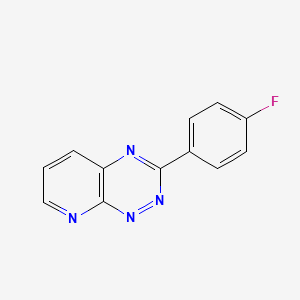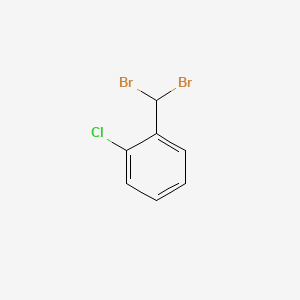
1-Chloro-2-(dibromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where a chlorine atom and a dibromomethyl group are substituted at the first and second positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dibromomethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the dibromomethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in specialized reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibromomethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 1-chloro-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-chloro-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-(dibromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(dibromomethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dibromomethyl group acts as an electrophile. This interaction can lead to the formation of reactive intermediates, which further react with nucleophiles or other chemical species.
Comparación Con Compuestos Similares
- 1-Chloro-2-bromobenzene
- 1-Chloro-2-methylbenzene
- 1-Bromo-2-(dibromomethyl)benzene
Comparison: 1-Chloro-2-(dibromomethyl)benzene is unique due to the presence of both chlorine and dibromomethyl groups, which impart distinct chemical reactivity and properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
67013-54-1 |
|---|---|
Fórmula molecular |
C7H5Br2Cl |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
1-chloro-2-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H5Br2Cl/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |
Clave InChI |
HHYMMXLWYMUAAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






